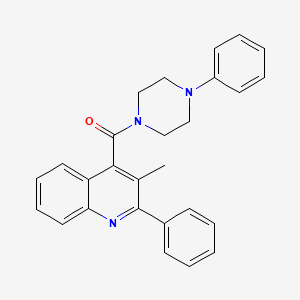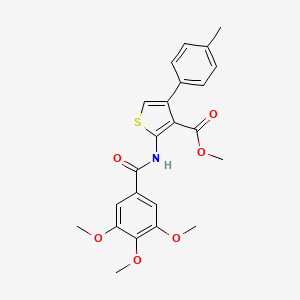![molecular formula C23H17NO3 B3544596 3-(2-furyl)-N-[4-(2-naphthyloxy)phenyl]acrylamide](/img/structure/B3544596.png)
3-(2-furyl)-N-[4-(2-naphthyloxy)phenyl]acrylamide
Descripción general
Descripción
The compound “3-(2-furyl)-N-[4-(2-naphthyloxy)phenyl]acrylamide” is an organic compound containing a furyl group (a furan ring), a naphthyloxy group (a naphthalene ring with an oxygen atom), and an acrylamide group (a vinyl group attached to an amide). These groups are common in various organic compounds and can have diverse chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furyl group, the creation of the naphthyloxy group, and the attachment of these groups to the acrylamide. The exact methods would depend on the specific reactions used and the conditions under which they are carried out .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The furyl and naphthyloxy groups are aromatic, meaning they have a ring structure with alternating single and double bonds. The acrylamide group contains a double bond and an amide group, which consists of a carbonyl group (a carbon atom double-bonded to an oxygen atom) and an amine group (a nitrogen atom bonded to one or more hydrogen atoms) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aromatic rings in the furyl and naphthyloxy groups could potentially undergo electrophilic aromatic substitution reactions, while the double bond in the acrylamide group could potentially undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and possibly its solubility in certain solvents. The acrylamide group could make it reactive under certain conditions .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-naphthalen-2-yloxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c25-23(14-13-20-6-3-15-26-20)24-19-8-11-21(12-9-19)27-22-10-7-17-4-1-2-5-18(17)16-22/h1-16H,(H,24,25)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWSQJBOMQPRK-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxyphenyl}methanol](/img/structure/B3544513.png)
![3-(4-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3544522.png)
![N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B3544528.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B3544540.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-ethoxybenzamide](/img/structure/B3544548.png)
![N-[2-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B3544550.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-cyclohexylurea](/img/structure/B3544551.png)

![3-bromo-N-[4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide](/img/structure/B3544571.png)
![diethyl 3-methyl-5-{[3-(5-methyl-2-furyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3544576.png)


![3-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-2-naphthyl acetate](/img/structure/B3544609.png)
![3-(1-phenyl-1H-pyrazol-4-yl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B3544614.png)
